(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

Catalog No.
S580233
CAS No.
4205-23-6
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

CAS Number

4205-23-6

Product Name

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

IUPAC Name

(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1

InChI Key

WQZGKKKJIJFFOK-CBPJZXOFSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Synonyms

gulose, gulose, (D)-isomer, gulose, (L)-isomer

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal is a complex organic compound characterized by a hexanal backbone with five hydroxyl functional groups. This structure imparts significant hydrophilicity and reactivity, making it an interesting subject of study in organic chemistry and biochemistry. The stereochemistry of the molecule is defined by its specific configuration at the chiral centers, which are critical for its biological activity and interaction with other molecules.

  • Intermediates in metabolism: They are converted into other carbohydrates like glucose and fructose, which are essential energy sources for cells [].
  • Signaling molecules: Some sugar aldehydes may be involved in cellular signaling pathways, regulating various processes [].
  • Interaction with proteins: They can interact with proteins, potentially influencing their function [].
  • May have low to moderate toxicity depending on the specific compound [].
  • Are likely not flammable due to the presence of multiple hydroxyl groups.
  • May be somewhat reactive due to the aldehyde group.

Carbohydrate Chemistry:

  • Synthesis of complex carbohydrates: Aldehydo-D-gulose can serve as a building block for synthesizing more complex carbohydrates, including glycosides and polysaccharides. These synthesized structures can be valuable tools for studying carbohydrate-protein interactions and developing new drugs or diagnostic tools.
  • Understanding carbohydrate metabolism: Researchers can utilize aldehydo-D-gulose to investigate the pathways involved in carbohydrate metabolism in various organisms. This knowledge can contribute to developing treatments for metabolic disorders like diabetes.

Medicinal Chemistry:

  • Drug discovery: The unique structure of aldehydo-D-gulose makes it a potential candidate for developing new drugs targeting specific enzymes or receptors. Researchers can investigate its potential to treat various diseases, including cancer and infectious diseases [].
  • Drug development tools: Aldehydo-D-gulose can be used as a starting material for synthesizing modified sugar molecules with specific functionalities. These modified sugars can then be used as tools for drug delivery or to study how drugs interact with their targets [].

Material Science:

  • Development of biocompatible materials: The potential biocompatibility of aldehydo-D-gulose makes it attractive for developing new biomaterials. These materials could be used for various applications, such as drug delivery, tissue engineering, and biosensors [].

Food Science:

  • Flavor development: Aldehydo-D-gulose, along with other sugars, plays a role in the formation of flavors in various foods and beverages. Understanding its contribution to flavor development can help in the design of new food products with specific taste profiles.

The chemical reactivity of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal can be explored through various biochemical pathways:

  • Oxidation-Reduction Reactions: The hydroxyl groups can undergo oxidation to form carbonyl compounds or acids.
  • Glycosylation: The presence of multiple hydroxyl groups allows for potential glycosidic bond formation with sugars or other glycosyl donors.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

These reactions are facilitated by enzymes in biological systems, emphasizing the compound's role in metabolic pathways

Research indicates that compounds with similar structural features often exhibit significant biological activities. Potential activities of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal may include:

  • Antioxidant Properties: Hydroxyl groups are known to scavenge free radicals.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens.
  • Anticancer Potential: Some studies suggest that structurally related compounds can induce apoptosis in cancer cells .

Several synthesis methods can be employed to produce (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal:

  • Chemical Synthesis: Starting from simpler aldehydes or sugars through multi-step reactions involving protection and deprotection of hydroxyl groups.
  • Biological Synthesis: Utilizing microbial fermentation processes to produce the compound from natural substrates.
  • Enzymatic Synthesis: Employing specific enzymes that catalyze the conversion of precursor molecules into (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal .

The applications of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal include:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activity.
  • Food Industry: Potential use as a natural preservative or antioxidant in food products.
  • Cosmetics: Utilized for its moisturizing properties due to high hydroxyl content .

Interaction studies focus on how (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal interacts with proteins and other biomolecules:

  • Protein Binding: Investigating how this compound binds to various enzymes and receptors can reveal its therapeutic potential.
  • Molecular Docking Studies: Computational methods can predict binding affinities and interaction modes with target proteins .

Several compounds share structural similarities with (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal. Here are a few notable examples:

Compound NameStructure/FeaturesUnique Aspects
D-glucoseMonosaccharide with six carbonsCentral role in energy metabolism
D-mannoseEpimer of glucoseUsed in urinary tract health
SorbitolSugar alcohol derived from glucoseCommonly used as a sweetener and humectant
GlycerolSimple polyolWidely used in pharmaceuticals and cosmetics

The uniqueness of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal lies in its specific stereochemistry and the arrangement of hydroxyl groups which influence its reactivity and biological interactions differently compared to these similar compounds

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

UNII

25008KX916

Other CAS

19163-87-2

Wikipedia

Gulose
PMSF

Dates

Modify: 2023-08-15

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